molecular formula C17H16F3N5O B2613724 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034557-23-6

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2613724
CAS No.: 2034557-23-6
M. Wt: 363.344
InChI Key: NICNGEIVKGHCRJ-UHFFFAOYSA-N
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Description

N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a synthetic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and an indole-5-carboxamide moiety at position 2. This structural motif is reminiscent of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, which share triazolo-fused heterocyclic cores and trifluoromethyl substituents .

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)23-24-15(25)9-22-16(26)11-1-2-13-10(7-11)3-5-21-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICNGEIVKGHCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide as an anticancer agent. The incorporation of trifluoromethyl groups into the molecular structure is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. For example:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimalarial Potential

The compound has also been investigated for its antimalarial properties. A study focused on synthesizing a series of 1H-triazoles showed that trifluoromethylated derivatives demonstrated promising activity against malaria parasites by targeting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Protein Interaction Inhibition

Another promising application is in the inhibition of protein-protein interactions. The compound has been shown to disrupt the MDM2-p53 interaction, which is crucial in cancer biology as MDM2 is a negative regulator of the p53 tumor suppressor protein . This disruption can lead to increased p53 activity and subsequent tumor suppression.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of the indole moiety. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compounds .

Anticancer Studies

A particular study evaluated a series of triazolo-pyridine derivatives for their anticancer efficacy against multiple cell lines including OVCAR-8 and NCI-H40. The results indicated that certain derivatives exhibited growth inhibition percentages exceeding 80%, suggesting strong potential for further development .

Antimalarial Activity

In another case study involving 15 synthesized triazolyl benzenesulfonamides with trifluoromethyl substitutions, several compounds demonstrated significant antimalarial activity with IC50 values indicating effective inhibition of parasite growth .

Mechanism of Action

The mechanism of action of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and biological targets:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 7-CF₃, indole-5-carboxamide ~444.1 (estimated) N/A Hypothesized DPP-4 inhibition (structural)
Sitagliptin [1,2,4]Triazolo[4,3-a]pyrazine 3-CF₃, phenylbutylamine 407.3 195–198 DPP-4 inhibitor (clinical use for diabetes)
H11 () [1,2,3]Triazolo[1,5-a]pyrimidine 7-(1-methylindol-3-yl), 4-bromoaniline ~490.3 159–160 No direct activity data; structural diversity
4a () [1,2,4]Triazolo[1,5-a]pyrimidine 7-(4-chlorophenyl), 3-indole, 6-carbonitrile ~408.8 N/A Carbonitrile group may enhance electrophilicity
33a () Pyrido[3,4-d]pyrimidine 5-(indole-1-carboxamide), 3-CF₃ phenyl ~444.1 N/A Similar indole-carboxamide motif; no activity data

Key Observations

Core Heterocycle Influence: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core differs from sitagliptin’s pyrazine-based triazolo ring. Pyridine cores may offer improved π-π stacking in enzymatic binding pockets compared to pyrazine .

Substituent Effects :

  • The 7-CF₃ group in the target compound enhances lipophilicity (logP ~2.5 estimated), similar to sitagliptin’s 3-CF₃ group. This substituent is critical for metabolic resistance and membrane permeability .
  • Indole-5-carboxamide in the target compound contrasts with sitagliptin’s phenylbutylamine, suggesting divergent binding modes. Indole derivatives (e.g., 33a, H11) may target hydrophobic pockets via aromatic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step routes, similar to ’s methods (e.g., TFA-mediated deprotection and coupling). Yields for analogous compounds range from 44% to 66%, indicating moderate efficiency .

Biological Potential: While sitagliptin’s DPP-4 inhibition is well-documented, the target compound’s indole-carboxamide moiety may confer selectivity for other targets (e.g., kinase or GPCR modulation). ’s carbonitrile derivatives (e.g., 4a) show varied electronic profiles but lack explicit activity data .

Biological Activity

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent studies.

The compound features a complex structure that includes a trifluoromethyl group and a triazolo-pyridine moiety. Its molecular formula is C13H12F3N5OC_{13}H_{12}F_3N_5O with a molecular weight of approximately 321.27 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

PropertyValue
Molecular FormulaC₁₃H₁₂F₃N₅O
Molecular Weight321.27 g/mol
CAS NumberNot available
Purity>98%

Anticancer Activity

Recent research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, a study evaluated the effect of related triazolo-pyridine derivatives on HT-29 colon cancer cells. The compound demonstrated an IC50 value ranging from 6.587 to 11.10 µM, indicating significant cytotoxic effects. The mechanism involved the induction of the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 and subsequent cell death .

Antibacterial Activity

Another aspect of biological activity includes antibacterial properties. Triazolo-pyridine derivatives have shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Studies suggest that compounds with longer alkyl chains at specific positions enhance antibacterial efficacy due to increased lipophilicity and better cell membrane penetration .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
  • Receptor Interaction : Binding to specific receptors that modulate cellular responses.

1. Anticancer Study

A comprehensive study published in Molbank explored the anticancer effects of triazolo-pyridine derivatives on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways .

2. Antibacterial Study

In another investigation focused on antibacterial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the side chains significantly influenced antibacterial potency .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound can be synthesized via cyclocondensation reactions using trifluoromethylated precursors. A typical procedure involves reacting aldehydes with 3-amino-1,2,4-triazole derivatives in dimethylformamide (DMF) under reflux (120°C) with triethylamine as a base, followed by recrystallization from ethanol/DMF mixtures . Yields range from 48–78% for structurally related triazolo-pyrimidine derivatives, with purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm coupling constants and chemical shifts, particularly for distinguishing triazolo-pyridine and indole moieties .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1720–1730 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. This is critical for in vivo bioavailability, as demonstrated in structurally similar glucagon receptor antagonists .

Q. What purification methods are recommended for isolating the compound?

Recrystallization using ethanol/DMF (1:2 v/v) is effective for removing unreacted starting materials . For impurities with similar polarity, preparative HPLC or silica gel chromatography is advised .

Advanced Research Questions

Q. How can researchers mitigate genotoxic impurities (e.g., nitroso derivatives) during synthesis?

Nitrosamine impurities (e.g., 7-nitroso analogs) must be controlled below 37 ng/day (EMA guidelines). Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) is recommended for quantification, with detection limits <1 ng/mL . Reaction conditions (e.g., avoiding nitrosating agents) and post-synthesis scavengers (e.g., ascorbic acid) can minimize formation .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

Discrepancies often arise from poor pharmacokinetics or off-target effects. Cross-validate using:

  • Liver microsomal assays to assess metabolic stability .
  • Plasma protein binding studies to evaluate free drug concentrations .
  • Tissue distribution profiling (e.g., LC-MS/MS) to identify accumulation in non-target organs .

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation .
  • Catalyst selection : Triethylamine or K₂CO₃ improves base-mediated reactions .
  • Temperature control : Microwave-assisted synthesis reduces side reactions in heterocycle formation .

Q. What in silico tools predict metabolic hotspots in this compound?

Use CYP450 isoform docking simulations to identify sites of oxidation (e.g., indole or triazolo-pyridine rings). Software like Schrödinger Suite or AutoDock Vina can predict metabolic liabilities, guiding structural modifications (e.g., fluorination) to block vulnerable positions .

Q. How to address conflicting NMR data for triazolo-pyridine derivatives?

Ambiguities in coupling patterns or peak splitting can arise from dynamic processes (e.g., ring puckering). Resolve using:

  • 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Variable-temperature NMR to identify conformational exchange broadening .

Q. What structural modifications enhance aqueous solubility without compromising target binding?

Introduce polar substituents (e.g., hydroxyl, amine) on the indole or pyridine rings. For example:

  • Replace methyl groups with morpholine or pyrrolidine moieties to improve solubility (>2-fold in PBS) while maintaining affinity for kinase targets .
  • Use salt formation (e.g., trifluoroacetate) for ionic derivatives .

Data Contradiction Analysis

Q. How to interpret inconsistent enzymatic inhibition data across assays?

Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using:

  • IC₅₀ normalization against control inhibitors.
  • Surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Q. Why do melting points vary between synthetic batches?

Polymorphism or residual solvents (e.g., DMF) can alter melting behavior. Characterize batches via:

  • Differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Thermogravimetric analysis (TGA) to quantify solvent content .

Safety and Handling

Q. What precautions are required for handling this compound?

While specific hazard data are limited, structurally related triazolo-pyridines require:

  • PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Fume hood use during synthesis to avoid inhalation of trifluoromethylated intermediates .

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